Octahydrocyclopenta[c]pyrrole-1-carboxamide Octahydrocyclopenta[c]pyrrole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1594674-13-1
VCID: VC2588776
InChI: InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)
SMILES: C1CC2CNC(C2C1)C(=O)N
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

Octahydrocyclopenta[c]pyrrole-1-carboxamide

CAS No.: 1594674-13-1

Cat. No.: VC2588776

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Octahydrocyclopenta[c]pyrrole-1-carboxamide - 1594674-13-1

Specification

CAS No. 1594674-13-1
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide
Standard InChI InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)
Standard InChI Key KAIODGZZEANQLB-UHFFFAOYSA-N
SMILES C1CC2CNC(C2C1)C(=O)N
Canonical SMILES C1CC2CNC(C2C1)C(=O)N

Introduction

Structural Characteristics and Chemical Properties

Octahydrocyclopenta[c]pyrrole-1-carboxamide belongs to the broader class of octahydrocyclopenta[c]pyrrole derivatives, characterized by a bicyclic structure containing fused cyclopentane and pyrrole rings. The compound features a fully saturated ring system, as indicated by the "octahydro" prefix, with a carboxamide (-CONH₂) functional group at position 1. This structural arrangement creates a rigid molecular scaffold with distinct stereochemical properties that influence its biological activity and chemical reactivity .

The core structure relates to compounds used as intermediates in pharmaceutical synthesis, particularly in the preparation of antivirals like VX950 (telaprevir) . Unlike its carboxylic acid counterparts, the carboxamide functionality introduces different hydrogen bonding capabilities and solubility properties, making it potentially valuable for specific pharmaceutical applications.

Physical and Chemical Properties

PropertyDescription
Molecular FormulaC₉H₁₄N₂O (estimated)
Molecular WeightApproximately 166-168 g/mol
Physical StateLikely crystalline solid at room temperature
SolubilityModerate water solubility; good solubility in polar organic solvents
Hydrogen BondingBoth donor and acceptor capabilities through the carboxamide group
StereochemistryMultiple stereogenic centers creating potential for different isomers

The compound's structural arrangement allows for specific stereochemical configurations that may impact its biological activity. Similar to related compounds like (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid, stereochemistry at positions 1, 3a, and 6a is particularly significant.

Synthesis Methodologies

Retrosynthetic Analysis

Synthesis of Octahydrocyclopenta[c]pyrrole-1-carboxamide can be approached through modification of established routes for related carboxylic acid derivatives. The key synthetic challenge involves establishing the correct stereochemistry while introducing the carboxamide functionality.

Synthetic Route from Protected Pyrrole Derivatives

A potential synthetic pathway can be derived from methods described for related compounds :

  • Begin with N-protected octahydrocyclopenta[c]pyrrole (typically using tert-butyloxycarbonyl protection)

  • Perform stereoselective lithiation at the 1-position using lithium alkylide reagents (such as s-butyl lithium)

  • Introduce carboxylation through reaction with suitable reagents

  • Convert the resulting carboxylic acid derivative to the carboxamide

The patent literature suggests that high stereoselectivity can be achieved through the use of chiral organic ligands such as (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a] diazocine during the lithiation step .

Reaction Conditions and Optimization

Reaction StepKey ConditionsCritical Parameters
N-ProtectionTHF or MTBE, 0-25°CProtection group selection
Lithiation-50°C to -78°C, 2-3 hoursTemperature control, ligand selection
CarboxylationCO₂ or electrophilic reagentReagent purity, reaction time
AmidationCoupling reagents or activationAvoiding racemization

The critical factor in achieving high-quality synthesis is maintaining precise temperature control during the lithiation step, as this significantly impacts stereoselectivity. The choice of solvent also plays an important role, with methyl tert-butyl ether often preferred for its combination of solubilizing properties and reaction compatibility .

Applications in Pharmaceutical Research

Medicinal Chemistry Applications

Octahydrocyclopenta[c]pyrrole-1-carboxamide holds significant potential as a pharmaceutical intermediate and research tool. The core structure appears in compounds being investigated for:

  • Treatment of viral infections, particularly hepatitis C

  • Pain management applications

  • Potential neuroprotective properties

As an intermediate in drug synthesis, the compound provides a valuable scaffold for further derivatization, allowing medicinal chemists to explore structure-activity relationships through systematic modification.

Research Tool Applications

Beyond its potential therapeutic applications, the compound may serve as:

  • A structural probe for investigating protein-ligand interactions

  • A chiral building block for asymmetric synthesis

  • A model compound for studying stereochemical effects on biological activity

Comparison with Related Compounds

Structural Comparisons

CompoundKey Structural DifferencesImpact on Properties
Octahydrocyclopenta[c]pyrrole-1-carboxamideCarboxamide at position 1Enhanced H-bonding, different solubility profile
Octahydrocyclopenta[c]pyrrole-1-carboxylic acidCarboxylic acid at position 1Greater acidity, potential for salt formation
N-Boc Octahydrocyclopenta[c]pyrrole derivativesProtection at nitrogenModified reactivity, enhanced lipophilicity

The carboxamide functionality in Octahydrocyclopenta[c]pyrrole-1-carboxamide creates distinctive properties compared to its carboxylic acid counterparts. While the acid can participate in ionic interactions and salt formation, the amide provides more neutral hydrogen bonding capabilities that may be advantageous for certain biological targets .

Functional Implications

The replacement of the carboxylic acid with a carboxamide group likely impacts:

Future Research Directions

Synthetic Optimization

Future research might focus on developing more efficient synthetic routes to Octahydrocyclopenta[c]pyrrole-1-carboxamide, particularly approaches that:

Biological Evaluation

Comprehensive biological screening would be valuable to:

  • Determine specific therapeutic targets and mechanisms of action

  • Evaluate pharmacokinetic and pharmacodynamic properties

  • Assess safety and toxicity profiles

  • Identify potential therapeutic applications

Structural Modifications

Systematic exploration of structural analogs could lead to compounds with enhanced properties through:

  • Modification of the carboxamide group (e.g., substituted amides)

  • Introduction of substituents on the cyclopentane or pyrrole rings

  • Exploration of alternative stereochemical configurations

  • Investigation of prodrug approaches

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